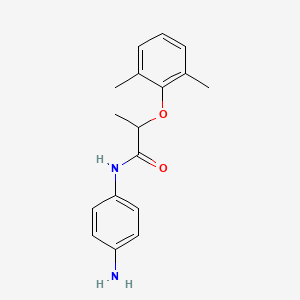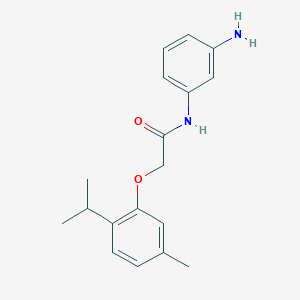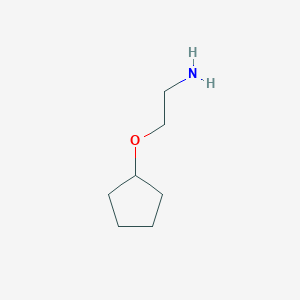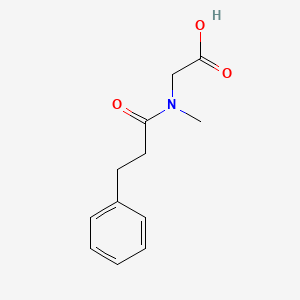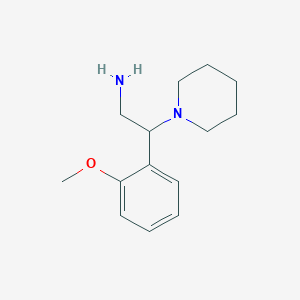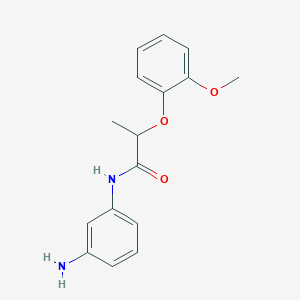
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antioxidant and Anticancer Activity Analysis
The research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has shown promising results in terms of antioxidant and anticancer activities. These derivatives, which include a variety of moieties such as semicarbazide and thiosemicarbazide, have been synthesized and their molecular structures confirmed through spectroscopy and mass spectrometry. Notably, certain compounds exhibited antioxidant activity surpassing that of ascorbic acid, and displayed cytotoxic effects against human glioblastoma and breast cancer cell lines, with one compound being particularly potent against glioblastoma U-87 cells .
Synthesis and Structure-Activity Relationship of Isoxazole Derivatives
Isoxazole derivatives have been synthesized and evaluated for their muscle relaxant and anticonvulsant activities. The study focused on N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, identifying compounds with high potency. One derivative, in particular, showed selective muscle relaxant and anticonvulsant activities. The research also explored the structure-activity relationship, revealing a correlation between hydrophobicity and muscle relaxant activity .
Synthesis and Biological Activity of a Halogenated Hydrocarbon Amination Product
A halogenated hydrocarbon amination reaction led to the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide. The compound's structure was confirmed through various analytical methods and X-ray diffraction. The crystal structure analysis revealed weak hydrogen bonds contributing to a three-dimensional structure. Additionally, the compound showed anti-Mycobacterium phlei activity, indicating potential biological applications .
Synthesis and Characterization of N-(p-Hydroxyphenyl)methacrylamide
N-(p-Hydroxyphenyl)methacrylamide was synthesized with a high yield by reacting methacryloyl chloride with p-aminophenol. The study discussed the separation and purification methods and explored the factors influencing the synthesis. The final product was characterized and verified through FT-IR, NMR, MS spectra, and elemental analysis, ensuring the accuracy of the synthesis process .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives have been studied for their potential as antimicrobial agents. For instance, certain derivatives demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Chymotrypsin Inhibitory Activity
Derivatives of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide have shown chymotrypsin inhibitory activity. This was observed in compounds isolated from Jolyna laminarioides, which also exhibited activity against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Prostate Cancer Imaging
In the field of medical imaging, N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives have been used in the synthesis of radioligands for positron emission tomography (PET), specifically targeting the androgen receptor for prostate cancer imaging (Gao et al., 2011).
Antioxidant and Anticancer Activity
Some derivatives have been explored for their antioxidant and anticancer properties. They exhibited significant activity against certain cancer cell lines, indicating potential use in cancer treatment (Tumosienė et al., 2020).
Muscle Relaxant and Anticonvulsant Activities
There is research on the muscle relaxant and anticonvulsant activities of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives, which could be relevant for the development of new therapeutic agents (Tatee et al., 1986).
Pharmacokinetics and Metabolism
Studies have been conducted on the pharmacokinetics and metabolism of selective androgen receptor modulators, including N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives, in preclinical models. This research is crucial for understanding the properties of these compounds in the context of androgen-dependent diseases (Wu et al., 2006).
Antimalarial Potency
Derivatives have also been identified with promising activity against Plasmodium falciparum, suggesting potential applications in antimalarial treatments (Norcross et al., 2019).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-9-4-3-8-14(15)20-2)16(19)18-13-7-5-6-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGRQBTZQHVUJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

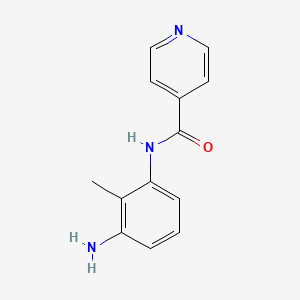
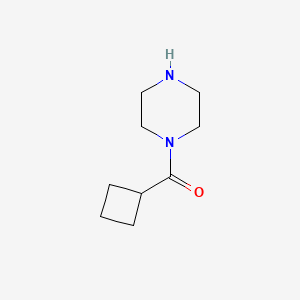
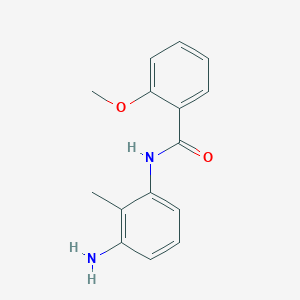
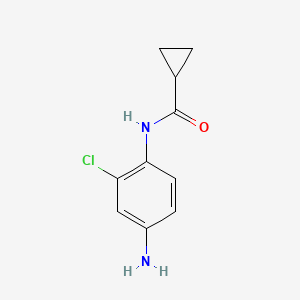
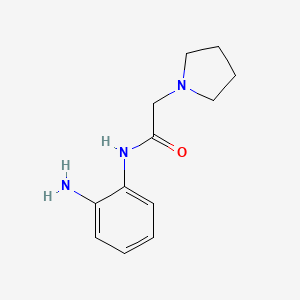
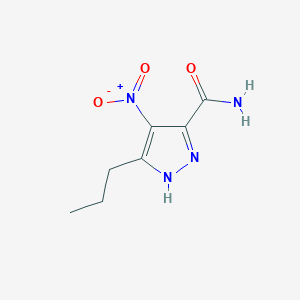

![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1355881.png)
![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)
